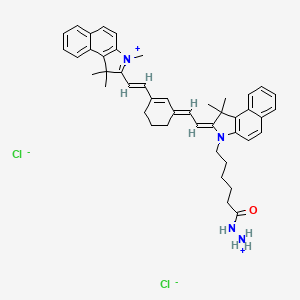
Cy7.5 hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7.5 hydrazide is a carbonyl-reactive dye derived from Cyanine7.5, a near-infrared fluorophore. This compound is particularly useful for labeling antibodies after periodate oxidation and other carbonyl compounds such as aldehydes and ketones. It has similar spectral properties to indocyanine green but boasts a higher quantum yield of fluorescence, making it ideal for in vivo imaging .
Métodos De Preparación
The synthesis of Cy7.5 hydrazide involves the reaction of Cyanine7.5 with hydrazine derivatives under specific conditions. The process typically includes:
Reaction of Cyanine7.5 with Hydrazine: Cyanine7.5 is reacted with hydrazine or its derivatives in a suitable solvent, such as dimethyl sulfoxide, under controlled temperature and pH conditions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography or gel filtration to obtain the pure this compound
Análisis De Reacciones Químicas
Cy7.5 hydrazide undergoes several types of chemical reactions:
Oxidation: It can react with oxidizing agents to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include periodate for oxidation and hydrazine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cy7.5 hydrazide has a wide range of scientific research applications:
Chemistry: It is used for labeling carbonyl compounds, enabling the study of various chemical reactions and processes.
Biology: this compound is employed in the labeling of antibodies and other biomolecules, facilitating the study of biological processes and interactions.
Medicine: Its near-infrared fluorescence properties make it ideal for in vivo imaging, aiding in the diagnosis and monitoring of diseases.
Industry: This compound is used in the development of fluorescent probes and sensors for various industrial applications .
Mecanismo De Acción
The mechanism of action of Cy7.5 hydrazide involves its reaction with carbonyl groups in target molecules. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction enables the labeling of target molecules, allowing for their detection and analysis. The near-infrared fluorescence of this compound facilitates its use in imaging applications, providing high sensitivity and specificity .
Comparación Con Compuestos Similares
Cy7.5 hydrazide is unique due to its high quantum yield of fluorescence and near-infrared properties. Similar compounds include:
Cyanine7 hydrazide: Another near-infrared fluorophore with similar properties but lower quantum yield.
Indocyanine green: A widely used near-infrared dye with lower fluorescence quantum yield compared to this compound.
Cyanine5.5 hydrazide: A related compound with different spectral properties and applications .
This compound stands out due to its superior fluorescence properties, making it highly suitable for sensitive imaging applications.
Propiedades
Fórmula molecular |
C45H52Cl2N4O |
|---|---|
Peso molecular |
735.8 g/mol |
Nombre IUPAC |
[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H |
Clave InChI |
ZOOGOIXNYBHUPU-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















